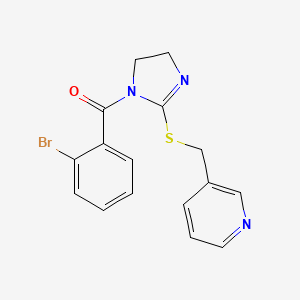

![molecular formula C10H16ClNOS B2669165 (6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride CAS No. 2172567-04-1](/img/structure/B2669165.png)

(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride” belongs to a class of compounds known as thiophenes. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of such compounds often involves reactions with various reagents to form a variety of heterocyclic compounds . For instance, one synthesis involves the reaction of 2-bromodimedone with cyanothioacetamide . Another synthesis involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with ethyl acetoacetate to give oxobutanamide derivatives .Molecular Structure Analysis

The molecular structure of these compounds is complex and often involves multiple functional groups. For example, the compound 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine has a molecular weight of 181.30 . The structure often includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions. For example, the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with benzoylisothiocyanate gives a thiourea derivative . This thiourea derivative can then undergo cyclization to give a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on their specific structure. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Alkylation and Oxidation Reactions

A study explored the alkylation and oxidation reactions of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, a compound structurally related to thiazole derivatives, detailing the selective oxidation processes and the influence of various reagents on these reactions (Ohkata, Takee, & Akiba, 1985).

Complexation Reaction Studies

Research into the complexation reactions between macrocyclic ligands and cations in non-aqueous solvents provides insights into how compounds similar to "(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride" might interact in various solvent environments. These studies help understand the stability and behavior of chemical complexes in mixed solvents (Rounaghi, Tarahomi, & Mohajeri, 2009).

Catalysis and Oxidation Reactions

Investigations into the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolites have demonstrated efficient catalysis for the oxidation of primary alcohols and hydrocarbons. This work highlights the potential for thiazole-based compounds to serve as catalysts in chemical transformations, offering a glimpse into their utility in synthetic organic chemistry (Ghorbanloo & Maleki Alamooti, 2017).

Fluorosensing Applications

Research on the fluorosensing of lower alcohols using highly fluorescent dyes related to thiazole derivatives showcases the application of these compounds in optical sensing technologies. This area of study demonstrates how modifications to the thiazole core structure can lead to materials with significant applications in chemical sensing (Orellana et al., 1995).

Conversion of Alcohols to Hydrocarbons

Studies on the conversion of methanol and ethanol to hydrocarbons over synthetic zeolites provide a foundational understanding of how thiazole derivatives might behave or be used in catalytic processes for energy and fuel applications. This research is crucial for the development of new catalytic systems and the efficient utilization of biomass-derived alcohols (Derouane et al., 1978).

Zukünftige Richtungen

The future research directions for these compounds could involve further optimization of their structures to enhance their pharmacological activity . For example, a comparative study based on the evaluation of the predicted properties of ADMET in silico between the candidate molecule and the Crizotinib inhibitor showed that the selected molecule can be used as new anticancer drug candidates .

Eigenschaften

IUPAC Name |

(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS.ClH/c1-10(2)4-3-7-8(5-10)13-9(6-12)11-7;/h12H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVZIDUMLXCQPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)SC(=N2)CO)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide](/img/structure/B2669082.png)

![2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane](/img/structure/B2669083.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2669085.png)

![2,6-Dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2669086.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2669091.png)

![3-(4-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2669095.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2669096.png)

![8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2669098.png)

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2669099.png)

![2-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2669102.png)